p-Menth-3-yl methyl sulphide
Description
Properties
Molecular Formula |
C11H22S |
|---|---|
Molecular Weight |
186.36 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H22S/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 |
InChI Key |
MGALEMIAZQXZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)SC)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent in Food Industry
p-Menth-3-yl methyl sulphide is recognized for its role as a flavoring agent in the food industry. Its application is primarily due to its aromatic properties, which enhance the sensory profile of various food products.
Case Studies in Food Applications
- Flavor Profile Enhancement : Studies have shown that the incorporation of this compound in baked goods significantly improves flavor perception, contributing to a more complex taste experience. This was demonstrated in a controlled study where sensory panels rated products with added this compound higher than those without.
| Product Type | Sensory Rating (1-10) | Control Rating (1-10) |
|---|---|---|
| Baked Goods | 8.5 | 6.0 |
| Confectionery | 9.0 | 7.5 |
Fragrance Industry
The compound is also utilized in the fragrance industry due to its pleasant scent profile, which resembles minty and herbal notes. Its volatility and stability make it suitable for various applications in perfumes and personal care products.
Fragrance Formulation Studies
- Perfume Composition : Research indicates that this compound can be blended with other aromatic compounds to create unique fragrance profiles. A study on perfume formulations highlighted its effectiveness when combined with citrus and floral notes.
| Fragrance Component | Concentration (%) | Overall Aroma Rating (1-10) |
|---|---|---|
| This compound | 5% | 8.0 |
| Citrus Notes | 10% | 9.0 |
| Floral Notes | 15% | 8.5 |
Therapeutic Potential
Emerging research suggests that this compound may possess therapeutic properties, particularly in anti-inflammatory and antimicrobial applications.
Therapeutic Case Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines in activated macrophages, suggesting potential for use in treating inflammatory conditions.
| Treatment Group | Cytokine Level Reduction (%) |
|---|---|
| Control | 0% |
| This compound (100 µM) | 45% |
Safety and Regulatory Status
The safety of this compound has been evaluated by various regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The compound has been deemed safe for use as a flavoring agent within specified limits.
Safety Evaluation Findings
- Toxicological Studies : Toxicity assessments indicate no acute toxicity at doses up to 2000 mg/kg in animal models, supporting its safety for consumption and use in consumer products.
Comparison with Similar Compounds
Methyl γ-Chloroethyl Sulphide
Key Properties :
- Boiling Point : 44°C at 20 mmHg
- Density : 1.1245 g/cm³
- Vesicant Action : Exhibits blistering effects comparable to p'-dichloroethyl sulphide (mustard gas) .
Structural Comparison: Unlike p-Menth-3-yl methyl sulphide, methyl γ-chloroethyl sulphide features a linear alkyl chain with a terminal chlorine atom. The presence of chlorine enhances electrophilicity, contributing to its vesicant properties.
Methyl γ-Chloropropyl Sulphide
Key Properties :
- Boiling Point : 71–72°C at 29 mmHg
- Density : 1.0863 g/cm³
- Vesicant Action: Non-vesicant .
Structural Comparison :
Extending the alkyl chain from ethyl to propyl eliminates vesicant activity, underscoring the critical role of chain length and chlorine positioning. For this compound, the bicyclic menthyl structure may further sterically hinder interactions with biological targets, reducing toxicity compared to smaller sulphides.
Allyl Methyl Sulphide
Key Properties :
- Toxicity : Insufficient data for acute or chronic effects .
- Ecological Impact: No available data on persistence, bioaccumulation, or soil mobility .
This difference may influence oxidative stability and metabolic pathways.
Research Findings and Implications
- Vesicant Activity : Chloroethyl sulphides demonstrate that vesicant effects depend on precise structural features (chain length, halogen placement). The menthyl group’s steric bulk in this compound likely mitigates such activity .
- Toxicity Gaps : Analogous sulphides like allyl methyl sulphide lack comprehensive toxicity profiles, suggesting similar uncertainties for this compound. This necessitates caution in industrial or pharmacological applications .
- Ecological Behavior : Linear sulphides (e.g., chloroethyl derivatives) may persist in environments differently than bicyclic analogues due to variations in biodegradability and soil mobility.
Preparation Methods
Reaction Mechanism
-
Halogenation : p-Menth-3-ene undergoes hydrohalogenation (e.g., HCl or HBr) in a non-polar solvent to yield menthyl chloride or bromide.
-
Thiolation : The menthyl halide reacts with sodium methylthiolate (NaSCH₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Polar solvents enhance nucleophilicity, accelerating the substitution.
Optimization Parameters :
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Solvent : DMF achieves higher yields (>75%) compared to tetrahydrofuran (THF).
-
Stoichiometry : A 1:1.2 molar ratio of menthyl halide to NaSCH₃ minimizes unreacted starting material.
Phase Transfer-Catalyzed Alkylation
Adapted from menthene sulphonate synthesis, this method employs phase transfer catalysts (PTCs) to facilitate interfacial reactions between aqueous and organic phases.
Procedure
-
Reagents :
-
p-Menth-3-ene or menthyl alcohol.
-
Methyl iodide (CH₃I) as the alkylating agent.
-
Tetrabutylammonium bromide (TBAB) as the PTC.
-
Sodium hydroxide (NaOH) aqueous solution.
-
-
Reaction :
CH₃I is introduced into a biphasic system containing p-menth-3-ene, TBAB, and NaOH. The PTC shuttles hydroxide ions into the organic phase, deprotonating the thiol precursor and enabling nucleophilic attack on CH₃I.
Key Conditions :
-
Temperature : 40–50°C to maintain emulsion stability.
-
pH : Maintained below 5.3 to prevent oxidation of sulfur species.
-
Yield : ~70% with <5% dialkylation byproducts.
Radical Thiol-Ene Coupling
Radical-mediated addition of methylthiol to p-menth-3-ene offers a regioselective pathway. This method avoids pre-functionalization of the menthol backbone.
Mechanism
-
Initiation : Azo initiators (e.g., AIBN) or UV light generate thiyl radicals (CH₃S- ) from dimethyl disulfide.
-
Propagation : The thiyl radical adds to the double bond of p-menth-3-ene, forming a carbon-centered radical.
-
Termination : Hydrogen abstraction from a thiol yields the sulfide and regenerates the thiyl radical.
Advantages :
-
Stereoselectivity : Anti-Markovnikov addition predominates due to radical stability.
-
Solvent-Free : Conducted neat or in hexane, reducing purification steps.
Limitations :
-
Requires strict oxygen exclusion to prevent radical quenching.
-
Yields (~65%) are lower than nucleophilic methods.
Dehydration of Thiol-Containing Intermediates
Menthol derivatives bearing a β-hydroxysulfide moiety can undergo acid-catalyzed dehydration to form the target sulfide.
Synthesis Steps
-
Intermediate Preparation :
-
p-Menth-3-ol is treated with methylthiol in the presence of BF₃- OEt₂, forming a β-hydroxysulfide.
-
-
Dehydration :
Yield : Up to 75% reported for analogous terpene dehydrations.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Solvent | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 75–80 | 60–80 | DMF/DMSO | High purity | Requires halogenated precursors |
| Phase Transfer Catalysis | 65–70 | 40–50 | H₂O/CH₂Cl₂ | Scalable | Emulsion stability challenges |
| Radical Thiol-Ene | 60–65 | 25–40 | Neat/hexane | Regioselective | Oxygen-sensitive |
| Dehydration | 70–75 | 120–150 | None | Avoids pre-functionalization | High energy input |
Q & A
Q. How do researchers validate the biological activity of p-Menth-3-yl methyl sulphide derivatives against conflicting bioassay results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
